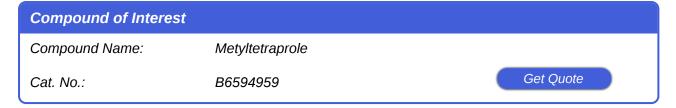


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understanding the fungicidal spectrum of Metyltetraprole

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An In-depth Technical Guide to the Fungicidal Spectrum of Metyltetraprole

Introduction

MetyItetraprole is a novel broad-spectrum foliar fungicide discovered and developed by Sumitomo Chemical.[1] Chemically, it is the first and only member of the tetrazolinone class of fungicides.[2] Its mode of action is the inhibition of the mitochondrial respiratory chain at the Quinone outside (Qo) site of Complex III (the cytochrome bc1 complex).[3][4][5] This mechanism classifies it as a QoI fungicide; however, due to its unique efficacy against strains resistant to other QoIs, it is placed in its own Fungicide Resistance Action Committee (FRAC) subgroup, 11A.[2][3]

The defining characteristic of **MetyItetraprole** is its ability to control fungal pathogens that have developed resistance to conventional QoI fungicides, particularly those with the G143A or F129L mutations in the cytochrome b gene.[4][6] This makes it a critical tool for disease and resistance management in major crops such as cereals, soybeans, and sugar beets.[1][3]

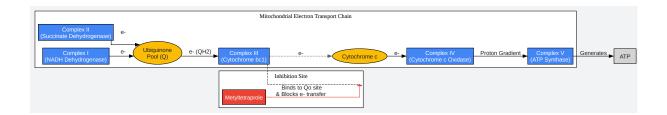
Mechanism of Action: Targeting Fungal Respiration

MetyItetraprole disrupts the production of ATP, the primary energy currency of the cell, by blocking the electron transport chain in fungal mitochondria. It specifically binds to the Qo site of Complex III, inhibiting the oxidation of ubiquinol and thereby halting the electron flow between Complex III and Cytochrome c.[7][8]



The rise of resistance to older QoI fungicides is predominantly due to a single point mutation, G143A, in the cytochrome b protein. This substitution introduces a methyl group that creates steric hindrance, preventing older, bulkier QoI molecules from binding effectively.[3]

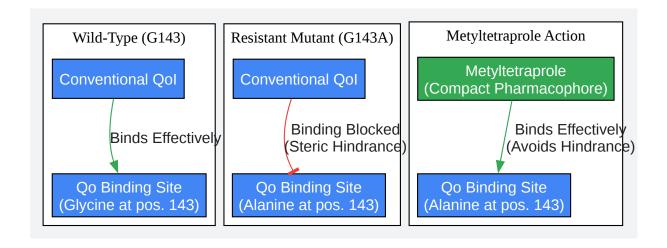
Metyltetraprole was specifically designed with a novel, compact tetrazolinone pharmacophore that avoids this steric clash, allowing it to maintain its binding affinity and potent activity against these G143A-harboring resistant strains.[4][9]



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Caption: Metyltetraprole's inhibition of the fungal mitochondrial electron transport chain.





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Caption: Logical model of how Metyltetraprole overcomes G143A resistance.

Quantitative Fungicidal Spectrum

MetyItetraprole demonstrates potent, broad-spectrum activity against a wide range of fungal pathogens, particularly within the Ascomycota phylum.[3][7] Its efficacy is especially high against species in the orders Capnodiales, Pleosporales, and Sordariomycetes.[7][10]

Table 1: In Vitro Antifungal Activity of Metyltetraprole

This table summarizes the 50% effective concentration (EC₅₀) values for mycelial growth inhibition against various plant pathogens.



Pathogen	Common Disease	Host Crop(s)	EC ₅₀ (mg L ⁻¹)	Citation(s)
Zymoseptoria tritici	Septoria Leaf Blotch	Wheat	0.0022	[7]
Pyrenophora teres	Net Blotch	Barley	0.0048	[7]
Ramularia collo- cygni	Ramularia Leaf Spot	Barley	0.0020	[7]
Pyrenophora tritici-repentis	Tan Spot	Wheat	0.0028	[7]
Parastagonospor a nodorum	Stagonospora Nodorum Blotch	Wheat	0.016	[7]
Botrytis cinerea	Grey Mould	Various	0.054	[7]
Colletotrichum graminicola	Anthracnose	Maize	0.038	[7]
Microdochium nivale	Pink Snow Mould	Cereals	0.014	[7]
Rhizoctonia solani	Rhizoctonia Root Rot	Various	> 3.0	[7]
Alternaria triticina	Alternaria Leaf Blight	Wheat	-	[2]
Phytophthora capsici	Phytophthora Blight	Pepper	> 3.0	[7]

Table 2: Efficacy of Metyltetraprole Against Qol- Resistant Strains

A key strength of **MetyItetraprole** is its stable performance against pathogens with known resistance to other QoI fungicides. The Resistance Factor (RF) is calculated as (EC_{50}) of



resistant isolate) / (EC $_{50}$ of sensitive wild-type isolate). An RF value close to 1 indicates a lack of cross-resistance.

Pathogen	Resistanc e Mutation	Metyltetra prole EC₅₀ (mg L ⁻¹)	Referenc e Qol EC ₅₀ (mg L ⁻¹)	Metyltetra prole RF	Referenc e Qol RF	Citation(s)
Zymosepto ria tritici	G143A	0.0047	> 100 (Pyraclostr obin)	1.3	> 188	[8]
Pyrenopho ra teres	F129L	~0.005	> 0.5 (Azoxystro bin)	~2.1 (mean)	~90.6 (mean)	[11]
Ramularia collo-cygni	G143A	0.0029	> 0.1 (Azoxystro bin)	~1.0	-	[11]
Venturia inaequalis	G143A	~0.03	> 100 (Pyraclostr obin)	~1.6 (mean)	> 2000 (mean)	[11]

Table 3: Greenhouse Efficacy of Metyltetraprole on Wheat (Z. tritici)

This table presents data from seedling pot tests demonstrating the preventative, residual, and curative control of Septoria leaf blotch.



Application Rate (g ha ⁻¹)	Preventative Control (%)	Residual Control (11 days) (%)	Curative Control (2 days) (%)	Citation(s)
120	100	~100	~100	[7]
40	100	98.8	97.6	[7]
13	95.1	63.8	62.2	[7]
4	38.5	23.8	29.6	[7]

Experimental Protocols

The following are summaries of key methodologies used to establish the fungicidal profile of **Metyltetraprole**.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the intrinsic antifungal activity of the compound. Two primary methods are used depending on the fungus's growth habit.[7]

- Objective: To calculate the EC₅₀ value of Metyltetraprole against a panel of fungal pathogens.
- Methodologies:
 - Microtiter Plate Method (for yeast-like fungi, e.g., Z. tritici):
 - Fungal spores are added to a liquid medium in 96-well plates.
 - The medium is amended with a series of Metyltetraprole concentrations (e.g., 0.0001 to 3 mg L⁻¹) dissolved in DMSO.[7]
 - Plates are incubated under controlled conditions (temperature and light).
 - Fungal growth is measured by reading the optical density at 600 nm.[7]
 - Agar Plate Method (for mycelial fungi, e.g., P. teres):

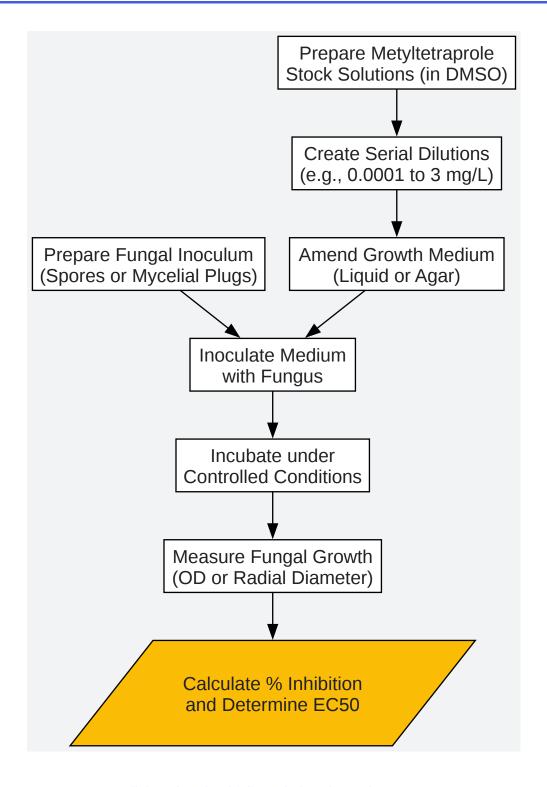
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- An appropriate agar medium is amended with the same series of Metyltetraprole concentrations.[7]
- A mycelial plug from an actively growing culture is placed in the center of each plate.
- Plates are incubated, and the radial growth of the mycelium is measured at designated time points.
- Data Analysis: For both methods, the percentage of growth inhibition relative to a DMSO control is calculated for each concentration. EC₅₀ values are then determined using probit analysis. Experiments are typically run with four replicates per concentration.[7]





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Caption: General experimental workflow for in vitro antifungal activity testing.

In Vivo Greenhouse Seedling Pot Test

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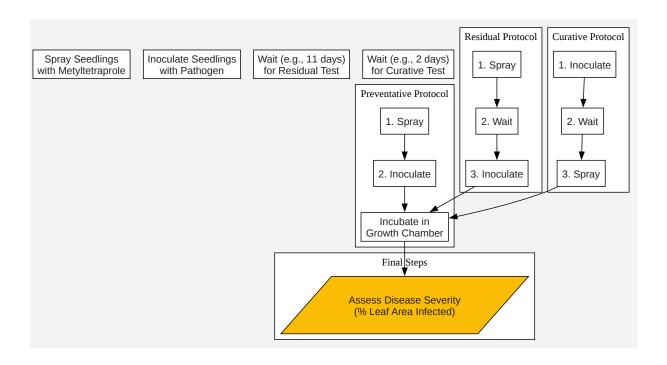




This assay evaluates the performance of **Metyltetraprole** formulations under more practical conditions on host plants.[7]

- Objective: To assess the preventative, residual, and curative efficacy against diseases like Septoria leaf blotch and net blotch.
- Methodology:
 - Preventative (Protectant) Treatment: Wheat or barley seedlings are sprayed with a
 formulated Metyltetraprole solution. After the spray has dried, the plants are inoculated
 with a spore suspension of the target pathogen (e.g., Z. tritici).[7]
 - Residual Treatment: Seedlings are sprayed with Metyltetraprole. A set number of days later (e.g., 11 days), the plants are inoculated with the pathogen to assess the compound's persistence.[7]
 - Curative (Eradicant) Treatment: Seedlings are first inoculated with the pathogen. A set number of days later (e.g., 2 days), after the infection has been established but before symptoms are widespread, the plants are sprayed with **Metyltetraprole**.[7]
- Assessment: After an incubation period in a controlled environment (e.g., 15°C, 14-h day length), the disease severity is assessed by estimating the percentage of leaf area covered by lesions on treated plants compared to untreated (control) plants.[6] Efficacy is calculated from these severity ratings.





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Caption: Experimental workflows for preventative, residual, and curative greenhouse tests.

Conclusion

MetyItetraprole represents a significant advancement in fungicide technology. Its broad and potent fungicidal spectrum, combined with a unique chemical structure that overcomes critical forms of QoI resistance, provides a highly effective solution for managing a range of damaging crop diseases.[5][7] The data clearly demonstrates its efficacy against both sensitive and resistant fungal populations, establishing **MetyItetraprole** as an essential tool for sustainable agriculture and robust resistance management programs.[7][12]



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